molecular formula C23H28N2O3 B133282 Bopindolol CAS No. 62658-63-3

Bopindolol

Cat. No. B133282
CAS RN: 62658-63-3
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-UHFFFAOYSA-N
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Description

Bopindolol is a nonselective beta-adrenoceptor antagonist with partial agonist activity, which is used in the treatment of hypertension and other cardiovascular conditions. It has been shown to have a long duration of action, allowing for once-daily dosing, which may improve patient adherence to therapy . Bopindolol has been compared favorably with other beta-blockers such as propranolol, metoprolol, atenolol, and pindolol, and has been found to be effective in reducing symptoms in patients with angina pectoris, anxiety, and essential tremor .

Synthesis Analysis

The synthesis of bopindolol involves its metabolism to an active hydrolyzed form. This process is rapid, and the active metabolite is responsible for the pharmacological activity of the drug. The absolute bioavailability of the active compound is about 70% . The pharmacokinetics of bopindolol have been studied extensively, and the drug's long-lasting effects are attributed to its active metabolite rather than the parent compound .

Molecular Structure Analysis

The molecular structure of bopindolol and its metabolites has been studied using molecular modeling. The beta-blocking potencies of bopindolol and its metabolites are related to their chemical structures, which interact with different amino acids in the beta2-adrenoceptor. The binding sites for these agents involve the 3rd, 4th, 5th, and 6th helices of the receptor, with a common interaction site at Asp113 in helix 3 .

Chemical Reactions Analysis

Bopindolol's chemical reactions within the body involve its conversion to an active metabolite through hydrolysis. This metabolite then interacts with beta-adrenoceptors to exert its pharmacological effects. The affinity of bopindolol and its metabolites for the beta2-adrenoceptor has been confirmed using radioligand binding assays, with one of the metabolites showing the highest affinity among the drugs tested .

Physical and Chemical Properties Analysis

The physical and chemical properties of bopindolol contribute to its pharmacokinetic profile, which includes a half-life for the formation of the hydrolysis product of about 0.3 hours and an elimination half-life of about 4 hours. The drug's long duration of action is evident, with significant beta-adrenoceptor blockade persisting for up to 96 hours after dosing. The pharmacological effects of bopindolol, such as the reduction in exercise-induced tachycardia, can be related to its plasma concentration using classic effect models .

Relevant Case Studies

Several clinical studies have demonstrated the efficacy of bopindolol in treating hypertension. A single-blind placebo-controlled trial showed that bopindolol effectively reduced mean arterial pressure and systemic vascular resistance in hypertensive subjects . Another study confirmed the long duration of action of bopindolol in healthy volunteers, with significant effects on exercise-induced tachycardia lasting up to 96 hours after dosing . A double-blind study comparing bopindolol with metoprolol found similar effects on blood pressure and heart rate, with bopindolol not affecting lipid and carbohydrate metabolism, which may be beneficial for patients with atherosclerosis risk factors . Additionally, bopindolol was found to be effective in reducing diastolic blood pressure in a majority of patients with mild-to-moderate essential hypertension, without adverse effects on renal function or plasma renin activity .

Scientific Research Applications

Pharmacological Properties

  • Pharmacodynamics and Pharmacokinetics : Bopindolol exhibits rapid metabolism to an active hydrolyzed form, ensuring sustained antihypertensive effects for over 24 hours after dosing. Its efficacy is comparable to other beta-blockers like propranolol and metoprolol in treating mild to moderate hypertension (Harron, Goa, & Langtry, 1991).
  • Beta-Adrenoceptor Antagonism : It's a potent beta-adrenoceptor antagonist, blocking both beta 1- and beta 2-adrenoceptors, with a long duration of action observed in both animal and human studies (Aellig, 1985).

Clinical Implications

  • Cardiovascular Diseases : Bopindolol's properties, including sustained beta-adrenoceptor blockade, intrinsic sympathomimetic actions, renin secretion inhibition, and interactions with 5-HT receptors, make it potentially beneficial in treating cardiovascular diseases (Nagatomo et al., 2006).
  • Hemodynamic Effects : In hypertensive subjects, bopindolol leads to a decrease in cardiac output and heart rate, with a parallel reduction in mean arterial pressure and systemic vascular resistance over 24 hours, indicating its efficacy in hypertension management (Meiracker et al., 1987).

Potential Applications in Specific Conditions

  • Hypertension and Cardiovascular Risks : Bopindolol effectively controls hypertension without affecting lipid metabolism, potentially offering advantages in managing hypertensive patients with cardiovascular risks (Widimský et al., 1991).
  • Angina Pectoris and Exercise-Induced Ischemia : Bopindolol has demonstrated efficacy in reducing symptoms in patients with angina pectoris, showing significant reductions in exercise-induced ischemia (Dorow & Schiess, 1988).

Safety And Hazards

Bopindolol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022684
Record name Bopindolol
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Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Bopindolol
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Product Name

Bopindolol

CAS RN

62658-63-3, 69010-88-4
Record name Bopindolol
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Record name Bopindolol [INN]
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Record name Bopindolol
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Record name Bopindolol
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Record name BOPINDOLOL
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Record name Bopindolol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152–153 [malonate salt], 152 - 153 °C
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

26 g of Benzoic acid are dissolved, while heating, in 50 cc of hexamethylphosphoric acid triamide and 3.5 g of 1-tert.butylamino-3-(2-methyl-indole-4-yloxy)-2-propanol are added. After cooling, 3.0 g of benzoic acid anhydride are added and stirring is effected for 20 hours at room temperature. The resulting clear, yellow solution is poured onto ice, 0.5 liters of ether are added and stirring is effected for 2 hours. After making the liquid alkaline with concentrated ammonia, the ether phase is separated, shaken out with tartaric acid, made alkaline with caustic soda solution while cooling with ice and extracted with methylene chloride. After evaporating the solvent, the residue is crystallised with 1 mol of fumaric acid from methanol and acetone. M.p. of hydrogen fumarate form: 189°-191°.
Quantity
26 g
Type
reactant
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3.5 g
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1 mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
DWG Harron, KL Goa, HD Langtry - Drugs, 1991 - Springer
… of bopindolol, with only small further reductions occurring with higher doses. Bopindolol was … was still shifted significantly to the right 24 hours after a single 2mg oral dose of bopindolol …
Number of citations: 11 link.springer.com
WH Aellig - Journal of Cardiovascular Pharmacology, 1986 - journals.lww.com
… an oral dose of 1 mg bopindolol is of similar intensity as … bopindolol is effective in inhibiting resting and stimulated plasma renin activity. In contrast to compounds lacking ISA, bopindolol …
Number of citations: 10 journals.lww.com
P Dayer, T Leemann, A Marmy… - European journal of clinical …, 1985 - Springer
… The observations on bopindolol can be accounted for by the original … Because of the potency of bopindolol, … of the very low dose of bopindolol administered. Comparison of the effects in …
Number of citations: 58 link.springer.com
RJ Viskoper, A Laszt, S Oren, Y Hochberg… - … Journal of Medicine, 1989 - europepmc.org
… bopindolol, was compared in a group of 30 elderly subjects aged 64.8+/-4.6 years. The daily dose of the two agents was relatively low. Atenolol 50-100 mg and bopindolol … bopindolol …
Number of citations: 12 europepmc.org
T Nagatomo, Y Hosohata, T Ohnuki… - Cardiovascular drug …, 2001 - Wiley Online Library
… Bopindolol produces sustained blockade of β1- and β2-ARs, has intrinsic sympathomimetic … bopindolol and β-AR subtypes. The reviewed studies support our findings that bopindolol is …
Number of citations: 5 onlinelibrary.wiley.com
R Platzer, RL Galeazzi, W Niederberger… - Clinical …, 1984 - Wiley Online Library
… In a phase I study of bopindolol, a nonselective p… with onceweekly doses of 12 mg bopindolol.* The persistent effect of … To investigate the cause of the prolonged action of bopindolol, we …
Number of citations: 43 ascpt.onlinelibrary.wiley.com
OE Brodde, XL Wang, N O'Hara, A Daul… - Journal of …, 1986 - journals.lww.com
Abrupt withdrawal of [beta]-adrenoceptor antagonists may lead to" rebound effects." To investigate the position of the new nonselective [beta]-adrenoceptor antagonist bopindolol [with …
Number of citations: 26 journals.lww.com
WH Aellig - British journal of clinical pharmacology, 1985 - Wiley Online Library
… In the present study in healthy volunteers bopindolol was about ten times … bopindolol observed in animal studies was confirmed in man. Twenty-four hours after 4 and 10 mg bopindolol …
Number of citations: 37 bpspubs.onlinelibrary.wiley.com
A De Blasi, M Fratelli, O Marasco - Circulation research, 1988 - Am Heart Assoc
… for several hours, while the effect of tertatolol and bopindolol was slowly reversed over the same time course. We suggest that tertatolol and bopindolol have two effects on /J-adrenergic …
Number of citations: 30 www.ahajournals.org
P Van Brummelen, FR Bühler, FW Amann… - European Journal of …, 1982 - Springer
Bopindolol (LT 31-200), a new, long-acting, non-selective beta-blocker, was given as monotherapy to 13 patients, 12 with essential hypertension and 1 with renovascular hypertension. …
Number of citations: 25 link.springer.com

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